molecular formula C24H29NO3 B13837900 (E)-Olopatadine Isopropyl Ester

(E)-Olopatadine Isopropyl Ester

Cat. No.: B13837900
M. Wt: 379.5 g/mol
InChI Key: AEZOYXJGZPHCRI-UFFVCSGVSA-N
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Description

(E)-Olopatadine Isopropyl Ester is a chemical compound with the molecular formula C24H29NO3. It is known for its anti-allergic and anti-histamine properties, primarily used in the treatment of allergic conjunctivitis and allergic rhinitis. The compound is a derivative of Olopatadine, which is a selective histamine H1 antagonist and mast cell stabilizer.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Olopatadine Isopropyl Ester can be synthesized through esterification reactions. Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the esterification of Olopatadine with isopropyl alcohol in the presence of a strong acid like sulfuric acid can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Olopatadine Isopropyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-Olopatadine Isopropyl Ester has several applications in scientific research:

Mechanism of Action

(E)-Olopatadine Isopropyl Ester exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, a primary mediator of allergic reactions . It also stabilizes mast cells, reducing the release of inflammatory mediators. The compound’s molecular targets include histamine receptors and pathways involved in allergic inflammation.

Comparison with Similar Compounds

Similar Compounds

    Olopatadine: The parent compound, also a histamine H1 antagonist and mast cell stabilizer.

    Ketotifen: Another histamine H1 antagonist with similar anti-allergic properties.

    Azelastine: A dual-acting antihistamine and mast cell stabilizer.

Uniqueness

(E)-Olopatadine Isopropyl Ester is unique due to its specific ester structure, which may influence its pharmacokinetic properties, such as absorption and metabolism, compared to its parent compound and other similar antihistamines.

Properties

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

propan-2-yl 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate

InChI

InChI=1S/C24H29NO3/c1-17(2)28-24(26)15-18-11-12-23-22(14-18)21(10-7-13-25(3)4)20-9-6-5-8-19(20)16-27-23/h5-6,8-12,14,17H,7,13,15-16H2,1-4H3/b21-10+

InChI Key

AEZOYXJGZPHCRI-UFFVCSGVSA-N

Isomeric SMILES

CC(C)OC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C\CCN(C)C

Canonical SMILES

CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C

Origin of Product

United States

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